LL-37 is a human antimicrobial peptide derived from the cathelicidin family, specifically the only cathelicidin present in humans. It plays a significant role in the immune response, exhibiting antimicrobial, anti-inflammatory, and wound-healing properties. LL-37 is synthesized as a precursor protein, hCAP18, which is cleaved to produce the active peptide. Its diverse functions include killing bacteria and modulating immune responses, making it an intriguing candidate for therapeutic applications.
LL-37 is encoded by the CAMP gene located on chromosome 3 in humans. It is primarily expressed in neutrophils and epithelial cells, particularly during inflammation or infection. The peptide has been detected in various human tissues, including skin wounds and blister fluids, indicating its role in tissue repair and immune defense.
LL-37 belongs to the class of antimicrobial peptides (AMPs), which are small cationic peptides that exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. It is characterized by its hydrophobic and cationic nature, enabling it to interact with microbial membranes.
LL-37 can be synthesized chemically or expressed recombinantly. The chemical synthesis typically involves solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis process includes:
For recombinant production, LL-37 can be expressed in Escherichia coli using a glutathione S-transferase fusion system, facilitating purification through affinity chromatography.
The structure of LL-37 has been elucidated using nuclear magnetic resonance spectroscopy and X-ray crystallography. LL-37 adopts an amphipathic helical conformation in membrane-like environments:
LL-37 exhibits several chemical interactions critical for its antimicrobial activity:
The mechanism by which LL-37 exerts its antimicrobial effects involves several key processes:
Studies have shown that LL-37 maintains activity under physiological conditions and is resistant to enzymatic degradation compared to other antimicrobial peptides.
LL-37 has potential applications in various fields:
LL-37 undergoes context-dependent self-assembly into higher-order structures critical for its function. The active core fragment LL-3717–29 forms thermostable, ribbon-like fibrils observable via transmission electron microscopy (TEM) and cryo-EM. These fibrils, several micrometers in length, emerge through lateral association of thinner filaments and co-localize with bacterial cells (Micrococcus luteus), suggesting direct pathogen targeting [2] [5].
The crystal structure of LL-3717–29 (PDB: 6S6M) reveals a hexameric bundle with 67% burial of solvent-accessible surface areas. Each amphipathic helix packs into a four-helix bundle stabilized by:
Mutagenesis confirms the functional necessity of this assembly: The I24A mutation abolishes antibacterial activity against M. luteus (MIC >100 µM vs. 22 µM for wild-type) and disrupts fibril formation. Analogous substitutions (I24S, I24K) similarly impair activity, underscoring the role of hydrophobic packing in fibril stability and microbial targeting [5].
Table 1: Structural and Functional Features of LL-37 Assemblies
Structural Form | Key Stabilizing Interactions | Buried Surface Area | Antimicrobial Activity (MIC vs. M. luteus) |
---|---|---|---|
LL-3717–29 fibril | Hydrophobic cores, salt bridges (Asp26-Arg29) | 67% | 22 µM |
Full-length LL-37 fiber (with DPC) | Head-to-tail helix stacking | 45% | Variable |
I24A mutant | Disrupted | N/A | >100 µM |
LL-3717–29 exhibits structural convergence with bacterial phenol-soluble modulin α3 (PSMα3), a virulence factor from Staphylococcus aureus. Both peptides:
Despite similarities, their architectures diverge:
This mimicry enables functional cross-reactivity. The fibril surface of LL-3717–29 displays alternating hydrophobic and cationic belts (Fig. 1B), mirroring bacterial membrane-disruptive motifs. Such structural mimicry may represent an evolutionary adaptation to compete with pathogens at the molecular level [3].
Full-length LL-37 adopts distinct oligomeric states in membrane environments. In the presence of detergents like dodecylphosphocholine (DPC), it forms a tetrameric channel (LL-37DPC-4):
Planar lipid membrane experiments confirm this tetramer conducts ions, demonstrating defined conductivity. Molecular dynamics simulations further reveal water molecule transit through the channel, supporting its physiological relevance [1].
In contrast, the LL-3717–29 fragment assembles into hexameric pores (Fig. 3C) with a central lumen. This architecture creates a positively charged electrostatic surface ideal for interacting with anionic phospholipids in bacterial membranes [5]. The structural plasticity of LL-37—from tetrameric channels to hexameric pores—enables diverse mechanisms of membrane perturbation.
Structural conservation among primate orthologs highlights critical functional residues. Crystal structures of gorilla LL-3717–29 (PDB: 6S6N) and the human counterpart (PDB: 6S6M) share near-identical helical bundles and hexagonal packing (P6122 space group). However, subtle variations exist:
Table 2: Structural Parameters of Primate LL-3717–29 Orthologs
Parameter | Human LL-3717–29 | Gorilla LL-3717–29 |
---|---|---|
PDB ID | 6S6M | 6S6N |
Crystal Dimensions (Å) | a=b=41.45, c=57.47 | a=b=41.15, c=57.28 |
Resolution (Å) | 1.35 | 1.10 |
Rwork/Rfree (%) | 23.2/26.8 | 16.0/17.9 |
Key Residue Variations | Arg19, Lys25 | Conservative substitutions (e.g., Arg19Lys) |
The high structural conservation—despite minor sequence differences—suggests evolutionary pressure to maintain the amphipathic helix bundle architecture. This conservation underscores the non-sequence-specific nature of LL-37’s mechanism, which relies on physicochemical properties (charge distribution, hydrophobicity) rather than precise residue-to-residue contacts [2] [5].
Concluding PerspectivesLL-37 exemplifies how structural plasticity enables multifunctional immunity. Its capacity to adopt diverse oligomeric states—thermostable fibrils, membrane-embedded pores, and pathogenic amyloid-like folds—provides a template for designing peptide-based antimicrobials. Future efforts might exploit these structures to engineer LL-37 derivatives with enhanced activity against drug-resistant pathogens, leveraging evolutionary insights from primate orthologs. The intersection of structural mimicry and supramolecular assembly positions LL-37 as a paradigm for host defense peptide engineering.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0